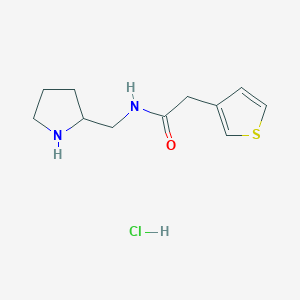![molecular formula C10H14O4 B13970744 3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1658-28-2](/img/structure/B13970744.png)
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound with a unique structure that has garnered interest in various fields such as medicinal chemistry, catalysis, and materials science. The compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. This structural motif imparts distinct chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of this compound with pentafluoropyridine . This reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
化学反应分析
Types of Reactions
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including cycloreversion, which leads to the formation of fluoro(hetero)aryl ketene . This intermediate can then participate in efficient coupling reactions with nucleophiles, allowing for the rapid incorporation of highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles and fluorinated compounds. The reactions often require specific conditions such as controlled temperature and the presence of catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound include various fluorinated derivatives, which are valuable intermediates in the synthesis of complex organic molecules .
科学研究应用
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione has found applications in several scientific research areas:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: The compound’s distinct chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
作用机制
The mechanism of action of 3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione involves cycloreversion to form fluoro(hetero)aryl ketene . This intermediate can then undergo efficient coupling with nucleophiles, leading to the formation of highly fluorinated derivatives. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the spirocyclic structure and the presence of fluorine atoms.
相似化合物的比较
Similar Compounds
- 3-Methyl-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- 3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Uniqueness
3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific spirocyclic structure and the presence of a methyl group, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
1658-28-2 |
|---|---|
分子式 |
C10H14O4 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
3-methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H14O4/c1-7-8(11)13-10(14-9(7)12)5-3-2-4-6-10/h7H,2-6H2,1H3 |
InChI 键 |
SAJPCENIDIEASK-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)OC2(CCCCC2)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
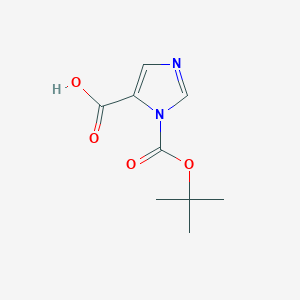

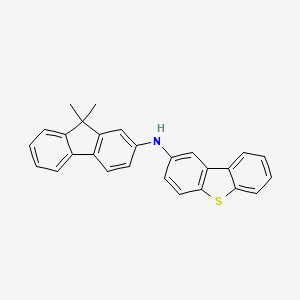
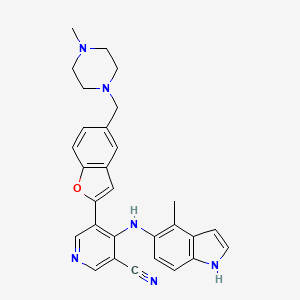
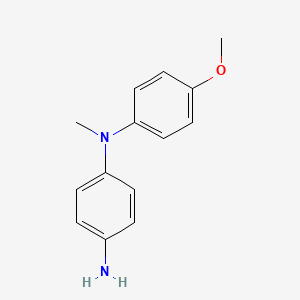

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)
